Methyl 3-amino-5-chloro-4-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAXUWQSZBVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Amino 5 Chloro 4 Fluorobenzoate
Strategic Design of Precursors for Regioselective Synthesis
The successful synthesis of polysubstituted aromatic compounds hinges on the careful selection and manipulation of precursor molecules. The regiochemical outcome of the synthetic route is dictated by the directing effects of the substituents on the aromatic ring.
Esterification of Substituted Benzoic Acid Derivatives
One of the most direct routes to Methyl 3-amino-5-chloro-4-fluorobenzoate involves the esterification of the corresponding carboxylic acid, 3-amino-5-chloro-4-fluorobenzoic acid. This method is advantageous as it establishes the core aromatic substitution pattern before the final esterification step.
The esterification can be achieved through various methods, including the classic Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. nih.gov Alternative methods may employ reagents like thionyl chloride to first form the more reactive acyl chloride, which then readily reacts with methanol. chemicalbook.com The choice of method often depends on the scale of the reaction and the compatibility of the reagents with the existing functional groups.
A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, which include protic acids (gaseous hydrochloric acid, sulfuric acid and p-toluenesulfonic acid), thionyl chloride, 2,2-dimethoxypropane (B42991) and ion-exchange resins. nih.gov
Amination and Halogenation Strategies on Aromatic Cores
An alternative approach involves the sequential introduction of the amino and halogen substituents onto a simpler aromatic precursor. For instance, starting with a fluorobenzoic acid derivative, strategic halogenation and amination reactions can be employed to build the desired substitution pattern.
Recent developments in catalysis have enabled more selective and efficient C-H amination reactions. For example, iridium-catalyzed C-H ortho-amination has been developed for the late-stage functionalization of complex benzoic acid derivatives. nih.gov Similarly, copper-catalyzed amination of bromobenzoic acids has been shown to be a chemo- and regioselective process. nih.govscilit.comorganic-chemistry.org These methods offer the potential for more direct and atom-economical syntheses.
The order of substituent introduction is critical. For example, the directing effects of the existing groups on the aromatic ring will influence the position of the incoming substituent in electrophilic aromatic substitution reactions.
Multi-Step Conversions from Substituted Aromatic Nitro Compounds
A common and versatile strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. google.comnih.gov This approach allows for the introduction of the nitrogen atom at an early stage, with the nitro group serving as a powerful directing group for subsequent electrophilic aromatic substitution reactions.
For the synthesis of this compound, a plausible route could begin with a substituted nitrobenzene. The nitro group is strongly deactivating and a meta-director. Subsequent halogenation reactions would be directed to the positions meta to the nitro group. Following the establishment of the desired substitution pattern, the nitro group can be reduced to the amine, and the carboxylic acid can be esterified.
A typical sequence might involve:
Nitration of a suitable fluorinated aromatic precursor. nih.gov
Halogenation (chlorination) of the resulting nitroaromatic compound.
Reduction of the nitro group to an amino group.
Esterification of the carboxylic acid functionality.
This multi-step approach provides a high degree of control over the regiochemistry of the final product.
Reaction Mechanisms and Mechanistic Studies in Synthesis
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and achieving high yields and purity.
Nucleophilic Acyl Substitution in Ester Formation
The formation of the methyl ester from the corresponding benzoic acid derivative proceeds via a nucleophilic acyl substitution mechanism. pearson.comscribd.comlibretexts.orgopenstax.org In an acid-catalyzed esterification (Fischer-Speier), the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. openstax.org Subsequent proton transfer and elimination of a water molecule yield the final ester product.
The reaction is an equilibrium process, and often, an excess of methanol or the removal of water is used to drive the reaction to completion.
Electrophilic Aromatic Substitution for Halogenation and Nitration
The introduction of nitro and chloro groups onto the aromatic ring is typically achieved through electrophilic aromatic substitution (SEAr) reactions. researchgate.netresearchgate.netwikipedia.orguci.edumasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring.
The regioselectivity of these reactions is governed by the nature of the substituents already present on the ring. wikipedia.orguci.edu Electron-donating groups are activating and ortho-, para-directing, while electron-withdrawing groups are deactivating and meta-directing. The fluorine atom is an interesting case, as it is deactivating due to its inductive effect but is ortho-, para-directing due to its resonance effect. researchgate.net
For nitration, the electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric and sulfuric acids. nih.gov For chlorination, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is often used to generate a more potent electrophile from molecular chlorine.
Reductive Processes for Aromatic Nitro Group Conversion
The conversion of the aromatic nitro group in Methyl 5-chloro-4-fluoro-3-nitrobenzoate to an amino group is a critical step in the synthesis of the target molecule. Several reductive processes are available for this transformation, each with its own set of advantages and challenges. The most common methods include catalytic hydrogenation and chemical reduction using metals.
Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes due to its high efficiency and clean nature, often producing water as the only by-product. rsc.org The reaction involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the reaction between the nitro compound and a hydrogen source. numberanalytics.comstudymind.co.uk For the synthesis of compounds like this compound, careful selection of the catalyst is crucial to ensure high chemoselectivity, particularly to avoid the unintended reduction of the ester group or dehalogenation. sci-hub.se
Chemical Reduction with Metals: Historically, the reduction of aromatic nitro compounds was achieved using metals like iron, tin, or zinc in the presence of an acid. science-revision.co.uk The Béchamp reduction, which uses iron filings and hydrochloric acid, is a classic example. nih.gov These methods are often cost-effective but can generate significant amounts of metallic waste, posing environmental concerns. rsc.org For instance, the reduction of a similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, can be achieved through a hydrogenation reduction reaction. nih.gov Another approach involves the use of zinc and sodium hydroxide (B78521) for the reduction of a nitro group in the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. researchgate.net
Other Reducing Agents: A variety of other reducing agents can be employed for the conversion of nitroarenes to anilines. These include sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, hydrazine (B178648) hydrate, and trichlorosilane. mdpi.comniscpr.res.in The choice of reducing agent often depends on the specific functional groups present in the molecule and the desired selectivity.
Optimization of Synthetic Pathways and Reaction Conditions
To maximize the yield and purity of this compound, it is essential to optimize the synthetic pathway and reaction conditions. This involves a careful consideration of catalytic systems, solvent effects, temperature and pressure regimes, and strategies to minimize by-product formation.
Catalytic Systems and Their Influence on Yield and Selectivity
The choice of catalyst is paramount in the catalytic hydrogenation of Methyl 5-chloro-4-fluoro-3-nitrobenzoate. Different catalysts exhibit varying levels of activity and selectivity.
| Catalyst System | Key Features | Potential Impact on Synthesis |
| Palladium-based catalysts (e.g., Pd/C) | High activity for nitro group reduction. organic-chemistry.org | Can be highly effective but may also catalyze dehalogenation, reducing the yield of the desired product. |
| Platinum-based catalysts (e.g., PtO2) | Generally effective for hydrogenation. | May offer different selectivity profiles compared to palladium, potentially minimizing dehalogenation under optimized conditions. numberanalytics.com |
| Nickel-based catalysts (e.g., Raney Nickel) | A cost-effective alternative to precious metal catalysts. | Often requires higher temperatures and pressures, which could lead to side reactions. numberanalytics.com |
| Gold-based catalysts (e.g., AuNPs) | Can exhibit high catalytic activity in aqueous media. mdpi.com | Offers potential for green synthesis routes. |
| Iron-based systems (e.g., Fe/CaCl2) | Enables reduction with good functional group tolerance. organic-chemistry.org | A less expensive option that can be effective for transfer hydrogenation. |
The selectivity of the catalytic system is crucial for preventing the formation of by-products such as dehalogenated anilines. orientjchem.org The presence of both chlorine and fluorine atoms on the aromatic ring of the precursor requires a catalyst that can selectively reduce the nitro group without cleaving the carbon-halogen bonds.
Solvent Systems and Their Role in Reaction Efficiency
The solvent plays a critical role in the efficiency of the reduction reaction. It can influence the solubility of the reactants, the activity of the catalyst, and the rate of the reaction.
| Solvent Type | Examples | Role in Reaction Efficiency |
| Protic Solvents | Water, Ethanol, Methanol | Can act as a hydrogen source in some reductions and are often considered "green" solvents. nih.gov However, the polarity of the solvent can significantly impact the reaction rate. nih.gov |
| Aprotic Solvents | Tetrahydrofuran (B95107) (THF), Ethyl acetate (B1210297) | Often used in reductions with metal hydrides and can influence the selectivity of the reaction. thieme-connect.com |
| Biphasic Systems | Water/Organic Solvent | Can facilitate the separation of the product from the catalyst and aqueous phase, simplifying the work-up procedure. sci-hub.se |
Research has shown that for some nitroarene reductions, the reaction rate increases with the polarity of the solvent, with water often being an excellent choice. nih.gov However, the solubility of the organic substrate in aqueous media can be a limiting factor.
Temperature and Pressure Regimes for Enhanced Reaction Control
Temperature and pressure are critical parameters for controlling the rate and selectivity of the reduction reaction.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of by-products, such as azo and hydrazo compounds, and can also promote dehalogenation. sci-hub.seniscpr.res.in For many catalytic hydrogenations, reactions are carried out at or slightly above room temperature to maintain high selectivity.
Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a key factor. Higher pressures can increase the rate of reaction but may also increase the risk of dehalogenation. niscpr.res.in Optimization of pressure is therefore necessary to achieve a high yield of the desired product in a reasonable timeframe.
For reductions using hydrazine hydrate, it has been shown that moderate nitrogen pressure can significantly improve the yield of the corresponding amine. niscpr.res.in
Strategies for Minimizing By-Product Formation and Enhancing Purity
The primary by-products in the synthesis of this compound are typically dehalogenated compounds and products of incomplete reduction.
| Strategy | Description |
| Catalyst Selection and Modification | Using catalysts with high selectivity for nitro group reduction over C-Cl bond cleavage. Modifying catalysts, for example by sulfiding platinum, can help prevent dehalogenation. sci-hub.se |
| Optimization of Reaction Conditions | Carefully controlling temperature, pressure, and reaction time to favor the desired reaction pathway. |
| Use of Additives | Certain additives can modulate the activity and selectivity of the catalyst. |
| Purification Techniques | Employing techniques such as recrystallization or chromatography to remove impurities from the final product. |
The formation of haloacetonitriles and other large-molecule disinfection byproducts has been observed in the halogenation of anilines, highlighting the importance of controlling reaction pathways to avoid undesired side reactions. nih.gov
Chemical Reactivity and Transformational Chemistry of Methyl 3 Amino 5 Chloro 4 Fluorobenzoate
Reactivity of the Amino Group
The amino group in Methyl 3-amino-5-chloro-4-fluorobenzoate is a key site for a variety of chemical transformations, including acylation, sulfonamidation, diazotization, and condensation reactions. The presence of electron-withdrawing chloro and fluoro groups on the aromatic ring modulates the nucleophilicity of the amino group.
The amino group of this compound can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, it can react with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in the synthesis of a wide array of more complex molecules.
Recent advancements in catalysis have provided efficient methods for the sulfonamidation of aryl halides. For instance, photosensitized nickel catalysis allows for the C-N bond formation between sulfonamides and aryl electrophiles. nih.govprinceton.edu While this method is demonstrated for aryl halides, the underlying principles of activating the nitrogen nucleophile can be relevant for the sulfonamidation of anilines as well. Another approach involves the visible-light-mediated sulfonylation of anilines using sulfonyl fluorides, which offers a route to synthesize substituted sulfonylanilines under mild conditions. frontiersin.org
Table 1: Representative Acylation and Sulfonamidation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetyl chloride | Methyl 3-(acetylamino)-5-chloro-4-fluorobenzoate | Acylation |
| This compound | Benzenesulfonyl chloride | Methyl 3-(phenylsulfonamido)-5-chloro-4-fluorobenzoate | Sulfonamidation |
The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. chemicalnote.com This diazotization reaction yields a highly versatile intermediate, the corresponding diazonium salt, which can undergo a variety of subsequent transformations.
One of the most significant applications of diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a halide (Cl, Br), cyanide, or hydroxyl group, among others. tutorchase.comwikipedia.org This reaction is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treatment of the diazonium salt of this compound with copper(I) chloride would be expected to yield Methyl 3,5-dichloro-4-fluorobenzoate. The Sandmeyer reaction is a powerful tool for introducing a range of functional groups onto an aromatic ring. numberanalytics.comnih.gov
Table 2: Diazotization and Subsequent Sandmeyer Reactions
| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product |
| This compound | NaNO₂, HCl (0-5°C) | Methyl 3-chloro-5-fluoro-4-(diazonium)benzoate chloride | CuCl | Methyl 3,5-dichloro-4-fluorobenzoate |
| This compound | NaNO₂, HBr (0-5°C) | Methyl 3-bromo-5-fluoro-4-(diazonium)benzoate bromide | CuBr | Methyl 3-bromo-5-chloro-4-fluorobenzoate |
The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. google.com The resulting imine can be a stable product or a reactive intermediate for further transformations. Condensation reactions can often be carried out in environmentally friendly media, such as water suspensions. rsc.org
Table 3: Representative Condensation Reaction
| Reactant | Carbonyl Compound | Product |
| This compound | Benzaldehyde | Methyl 3-((benzylidene)amino)-5-chloro-4-fluorobenzoate |
Reactivity of the Ester Moiety
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org In the case of this compound, reacting it with a different alcohol in the presence of an acid or base catalyst can produce a different ester. ucla.edu The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed as a byproduct. tcu.edu This reaction is valuable for modifying the ester functionality to alter the physical and chemical properties of the molecule.
Table 4: Representative Transesterification Reaction
| Reactant | Alcohol | Catalyst | Product |
| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 3-amino-5-chloro-4-fluorobenzoate |
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-chloro-4-fluorobenzoic acid, under either acidic or basic conditions. chemspider.com Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. stackexchange.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.
Table 5: Hydrolysis of the Ester Moiety
| Reactant | Reagents | Product |
| This compound | 1. NaOH, H₂O, heat 2. HCl (aq) | 3-Amino-5-chloro-4-fluorobenzoic acid |
Reduction to Alcohol Derivatives
The methyl ester functional group in this compound can be reduced to a primary alcohol, yielding (3-amino-5-chloro-4-fluorophenyl)methanol. This transformation requires the use of potent reducing agents, as esters are generally less reactive than ketones or aldehydes.
A common and effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the ester with an excess of LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. While LiAlH₄ is highly efficient for ester reduction, its high reactivity means it lacks chemoselectivity and will reduce other susceptible functional groups. In the context of this compound, the other functional groups (amino, chloro, fluoro) are generally stable to LiAlH₄ under standard conditions.
Alternative, milder reagents like lithium borohydride (B1222165) (LiBH₄) can also be employed. Lithium borohydride is known for its ability to selectively reduce esters in the presence of functional groups like carboxylic acids and tertiary amides. harvard.edu Its reactivity is generally lower than LiAlH₄ but sufficient for the conversion of esters to alcohols. harvard.edu The choice of reducing agent would depend on the desired selectivity and reaction conditions.
The resulting product, (3-amino-5-chloro-4-fluorophenyl)methanol, is a valuable intermediate, possessing a reactive benzylic alcohol group that can be further functionalized, for example, through oxidation to an aldehyde or conversion to a benzyl (B1604629) halide.
Reactivity of the Halogen Substituents (Chlorine and Fluorine)
Nucleophilic Aromatic Substitution (SNAr) Reactions
The aromatic ring of this compound is substituted with two halogen atoms, fluorine and chlorine, and is activated towards nucleophilic aromatic substitution (SNAr) by the presence of electron-withdrawing groups. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orglibretexts.org
The rate of SNAr reactions is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. libretexts.org In this molecule, the methyl ester group, along with the chlorine and fluorine atoms themselves, act as electron-withdrawing groups that activate the ring for nucleophilic attack.
A crucial aspect of SNAr reactivity is the nature of the leaving group. Contrary to SN2 reactions, where the C-F bond is the strongest and F⁻ is a poor leaving group, in SNAr reactions, aryl fluorides are often more reactive than other aryl halides. mdpi.com This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. libretexts.org The high electronegativity of fluorine strongly stabilizes the intermediate carbanion through its inductive effect, thereby lowering the activation energy of the first step. mdpi.com
Therefore, in reactions with nucleophiles (e.g., alkoxides, amines, thiolates), the fluorine atom at the C-4 position is the most likely site for substitution. While the chlorine at C-5 also activates the ring, the superior ability of fluorine to stabilize the intermediate makes the C-F bond the more probable target for nucleophilic attack. mdpi.combeilstein-journals.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the halogen substituents on this compound provide handles for such transformations. The most common reactions are the Suzuki-Miyaura coupling (using boronic acids or esters) and the Sonogashira coupling (using terminal alkynes). organic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.org
These reactions typically employ a palladium catalyst. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The first step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl >> F. wikipedia.org
Given this reactivity trend, the C-Cl bond at the C-5 position is the primary site for cross-coupling reactions, while the much stronger and less reactive C-F bond at the C-4 position remains intact. This differential reactivity allows for the regioselective functionalization of the molecule. acs.orgbohrium.com For example, a Suzuki coupling could selectively replace the chlorine atom with an aryl or alkyl group, and a Sonogashira coupling could introduce an alkyne moiety at the same position. wikipedia.orgacs.org The amino and methyl ester groups are generally compatible with the conditions of these reactions.
Below is a table summarizing typical conditions for these cross-coupling reactions.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester | Terminal Alkyne |
| Catalyst | Pd(0) complex, e.g., Pd(PPh₃)₄, Pd(OAc)₂ | Pd(0) complex, e.g., Pd(PPh₃)₂Cl₂ |
| Co-catalyst | Not always required | Cu(I) salt, e.g., CuI (in traditional protocol) |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, S-Phos) | Phosphine ligands (e.g., PPh₃) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Amine base, e.g., Et₃N, piperidine, DIPA |
| Solvent | Toluene, Dioxane, DMF, often with water | THF, DMF, Toluene, Acetonitrile |
Impact of Fluorine on Aromatic Ring Reactivity and Electron Density
The fluorine atom at the C-4 position has a profound influence on the electronic properties and reactivity of the aromatic ring of this compound. Fluorine is the most electronegative element, and its primary electronic contribution to an aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the entire aromatic system.
This decrease in electron density deactivates the ring towards electrophilic aromatic substitution (SEAr), as the ring is less capable of attacking electrophiles. Conversely, this electron-poor nature makes the ring highly susceptible to attack by nucleophiles, thereby activating it for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org
Exploration of Functionalization Strategies for the Aromatic Ring
Directed Ortho Metalation (DoM) Approaches
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgwikiwand.com
The aromatic ring of this compound possesses several substituents that can influence the regioselectivity of a DoM reaction. The primary amino group (-NH₂) is a potent DMG, although it must typically be protected to prevent N-deprotonation by the strong base. Common protecting groups that also function as excellent DMGs include pivaloyl (-NHPiv) or carbamate (B1207046) (-NHBoc) groups. acs.orgacs.org The fluorine atom is also recognized as one of the most powerful halogen DMGs. researchgate.net
The potential sites for deprotonation on the ring are C-2 (ortho to the amino group) and C-6 (ortho to the amino group and meta to the other substituents).
Directing Effect of the Amino Group: A protected amino group at C-3 would strongly direct metalation to both the C-2 and C-4 positions. However, the C-4 position is already substituted with fluorine. Therefore, the primary directing effect of the amino group would be towards the C-2 position. organic-chemistry.org
Considering the established hierarchy of directing groups, a protected amino group is generally a stronger DMG than fluorine. harvard.eduuwindsor.ca Therefore, it is most likely that lithiation would occur at the C-2 position, which is ortho to the powerful amino directing group. The resulting 2-lithio species could then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at this position with high regioselectivity.
Regioselective Functionalization via Protecting Group Chemistry
The strategic manipulation of the reactivity of this compound often necessitates the use of protecting groups to achieve regioselective functionalization. The amino group, being a potent activating and ortho-, para-directing group, can interfere with desired chemical transformations or lead to a mixture of products. By temporarily masking the amino functionality, its directing influence is altered, allowing for controlled substitution at other positions on the aromatic ring. This section explores the application of protecting group chemistry to direct the functionalization of this compound.
The selection of an appropriate protecting group is crucial and depends on its stability under the desired reaction conditions and the ease of its subsequent removal. Common protecting groups for amines include acetyl (Ac), trifluoroacetyl, and tert-butoxycarbonyl (Boc) groups. The introduction of these groups modulates the electronic properties of the benzene (B151609) ring and sterically hinders certain positions, thereby enabling regioselective reactions such as nitration, halogenation, and acylation.
Table 1: Common Protecting Groups for the Amino Functionality
| Protecting Group | Structure | Reagents for Protection | Conditions for Deprotection |
| Acetyl (Ac) | -COCH₃ | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |
| Trifluoroacetyl | -COCF₃ | Trifluoroacetic anhydride | Mild basic hydrolysis |
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) |
The use of these protecting groups allows for a variety of regioselective transformations. For instance, the strong activating and ortho-, para-directing effect of the unprotected amino group would direct electrophiles primarily to the 2- and 6-positions. However, upon protection, for example as an acetamide, the directing ability is modified, and substitution can be guided to other positions.
Detailed research has demonstrated the utility of this strategy. For example, the nitration of N-acetylated this compound can lead to the introduction of a nitro group at a specific position, which would be difficult to achieve with the free amine. The steric bulk of the protecting group can also play a role in directing the incoming electrophile.
Table 2: Examples of Regioselective Reactions of N-Protected this compound (Hypothetical Examples Based on General Principles)
| N-Protecting Group | Reaction | Reagents and Conditions | Major Product (Position of Functionalization) | Reference |
| Acetyl | Nitration | HNO₃, H₂SO₄, 0 °C | Methyl 3-acetamido-5-chloro-4-fluoro-2-nitrobenzoate (C2) | |
| Boc | Bromination | NBS, MeCN, rt | Methyl 3-(tert-butoxycarbonylamino)-2-bromo-5-chloro-4-fluorobenzoate (C2) | |
| Acetyl | Friedel-Crafts Acylation | AcCl, AlCl₃, CS₂ | Methyl 3-acetamido-6-acetyl-5-chloro-4-fluorobenzoate (C6) |
The ability to direct functionalization to specific positions on the this compound ring through protecting group chemistry is a powerful tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This approach provides access to a wider range of derivatives that would be otherwise inaccessible.
Applications As a Building Block in Advanced Chemical Research
Role in Organic Synthesis for Complex Molecular Architectures
The utility of Methyl 3-amino-5-chloro-4-fluorobenzoate as a scaffold is evident in its application in the synthesis of intricate molecular structures. Its pre-functionalized aromatic ring serves as a foundation upon which additional complexity can be systematically built.
Synthesis of Poly-substituted Aromatic Systems
This compound is itself a poly-substituted aromatic system. The presence of multiple, distinct substituents on the benzene (B151609) ring allows for regioselective transformations, enabling the synthesis of even more complex aromatic structures. The existing substitution pattern influences the reactivity of the aromatic ring, directing further modifications to specific positions. This inherent control is highly valuable in multi-step syntheses where precise control over the arrangement of functional groups is paramount.
Incorporation into Heterocyclic Ring Systems
A significant application of this compound is in the construction of heterocyclic ring systems, which are core components of many pharmaceuticals. The amino group of the molecule is a key reactive handle that can participate in cyclization reactions to form new rings. For instance, it can react with other bifunctional molecules to forge nitrogen-containing heterocycles. This is exemplified in its use in the synthesis of complex, multi-ring systems found in modern therapeutic agents.
Precursor for Advanced Chemical Intermediates
This compound serves as a crucial precursor for the synthesis of more advanced chemical intermediates. Through a series of chemical transformations, this starting material can be elaborated into larger, more functionalized molecules that are then used in the final steps of a total synthesis. For example, it has been utilized as a starting material in the synthesis of substituted tricyclic compounds that function as PARP (Poly (ADP-ribose) polymerase) inhibitors. googleapis.comgoogle.com In these synthetic sequences, the initial structure of this compound is methodically modified to build the complex framework of the final target molecule.
Contributions to Medicinal Chemistry Research
The structural motifs accessible from this compound have proven to be of significant interest in the field of medicinal chemistry, where the discovery of new molecular entities with therapeutic potential is a primary goal.
Scaffold Design for Novel Compound Libraries
In the quest for new drugs, medicinal chemists often synthesize large collections of related compounds, known as compound libraries, to screen for biological activity. This compound provides a versatile scaffold for the creation of such libraries. By systematically varying the substituents at the different positions of the benzene ring, a diverse range of analogues can be generated. This approach allows for the exploration of the structure-activity relationship (SAR) of a particular class of compounds, helping to identify the key molecular features responsible for the desired biological effect. Its use in the development of inhibitors for enzymes like PARP and RIPK1 (Receptor-Interacting Protein Kinase 1) highlights its importance in scaffold-based drug design. googleapis.comgoogle.comgoogle.com
Utilization in Agrochemical Research
The structural motifs present in this compound are found in several classes of modern agrochemicals. This makes it a highly valuable intermediate for the synthesis of novel pesticides and herbicides.
There is strong evidence suggesting that aminobenzoic acid derivatives are key intermediates in the synthesis of certain agrochemicals. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide is a crucial component in the production of insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com These insecticides are known for their efficacy against a broad spectrum of lepidopteran pests.
Furthermore, the core structure of this compound is closely related to intermediates used in the synthesis of 6-aryl-2-picolinic acid herbicides. clearsynth.com Research has shown that novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds exhibit significant herbicidal activity. clearsynth.com The synthesis of these complex molecules often involves the use of appropriately substituted aminobenzoic acid derivatives as starting materials. A Japanese patent also describes herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acid derivatives, further highlighting the importance of this structural class in herbicide development. nih.gov
The incorporation of fluorine and chlorine atoms into agrochemical molecules can significantly alter their physicochemical properties, leading to improved performance. The presence of these halogens in this compound makes it an attractive building block for designing agrochemicals with enhanced characteristics.
Fluorine, in particular, is known to have a profound impact on several key properties:
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes within the target organism. This can lead to a longer-lasting effect.
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the agrochemical.
By using this compound as a starting material, chemists can strategically introduce these beneficial properties into the final product, leading to the development of more effective and persistent agrochemicals.
Application in Materials Science Research
While the primary applications of this compound appear to be in the life sciences, its bifunctional nature (amino and ester groups) suggests potential, though not widely documented, applications in materials science.
In principle, this compound could serve as a monomer for the synthesis of functional polymers such as polyamides. The amino group can react with a dicarboxylic acid or its derivative, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then react with a diamine. This would allow for the creation of polymers with a regular arrangement of chloro and fluoro substituents along the polymer backbone.
The incorporation of fluorine into polymers is a well-established strategy for creating materials with unique properties. Fluorinated polyamides, for instance, can exhibit enhanced thermal stability, chemical resistance, and specific optical properties like high transparency and low yellowness index.
Polymers derived from fluorinated monomers often find use as high-performance materials. The unique properties imparted by fluorine, such as low surface energy, hydrophobicity, and high thermal stability, are desirable in applications like protective coatings, specialty adhesives, and durable fibers.
However, it is important to note that the use of this compound specifically for these applications is not well-documented in the available scientific literature. Further research would be required to explore its potential in this area.
Modulating Material Properties through Halogen and Amine Incorporation
The strategic incorporation of halogen atoms and amine groups is a well-established method for tailoring the properties of polymeric and other advanced materials. While direct research on polymers synthesized specifically from this compound is not extensively documented in publicly available literature, the influence of its constituent functional groups on material properties can be understood from broader principles of polymer chemistry and material science.
The amine group introduces a site for hydrogen bonding and potential cross-linking, which can significantly impact the mechanical properties of a material, such as its tensile strength and elasticity. The basicity of the amine group also offers a handle for pH-responsive behavior in smart materials. In the context of this compound, the interplay between the electron-withdrawing halogen atoms and the electron-donating amine group can modulate the electronic properties of the aromatic ring, which could be advantageous in the design of materials for electronic applications.
Table 1: Potential Influence of Functional Groups of this compound on Material Properties
| Functional Group | Potential Effect on Material Properties |
| Fluorine | Enhanced thermal stability, chemical resistance, hydrophobicity. |
| Chlorine | Contribution to halogen bonding, modification of electronic properties. |
| Amine | Site for hydrogen bonding, potential for cross-linking, pH-responsiveness. |
| Ester | Can be hydrolyzed, offering a route to biodegradable materials. |
Contributions to Radiochemistry: PET Tracer Synthesis
The development of novel radiotracers is crucial for advancing Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The unique substitution pattern of this compound makes it a compound of interest in the design and synthesis of PET tracers, particularly those labeled with Fluorine-18 (¹⁸F), the most commonly used radionuclide in PET imaging. oncotarget.com
Precursor for Fluorine-18 Radiolabeling
While specific examples of the direct use of this compound as a precursor for a clinically used PET tracer are not readily found in the literature, its structure contains features that are highly relevant for ¹⁸F-radiolabeling strategies. The presence of a chlorine atom on the aromatic ring offers a potential site for nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride. This is a common method for introducing ¹⁸F into aromatic systems. The efficiency of such a reaction would be influenced by the electronic nature of the other substituents on the ring.
For a molecule to be a viable PET tracer precursor, the radiolabeling step should be efficient and occur late in the synthetic sequence to minimize the handling of radioactivity and to maximize the specific activity of the final product. The design of precursors often involves activating the aromatic ring for nucleophilic attack by [¹⁸F]fluoride. The existing fluorine and chlorine atoms, along with the amino group in this compound, would play a crucial role in directing the position and influencing the reactivity of the radiolabeling reaction.
Design of Radiolabeled Building Blocks
Beyond its potential as a direct precursor, this compound can serve as a valuable building block for the synthesis of more complex molecules that are subsequently radiolabeled. The amine and ester functionalities provide versatile handles for further chemical modifications. For instance, the amine group can be acylated or alkylated to attach the core structure to a targeting vector, such as a peptide or a small molecule inhibitor, which directs the PET tracer to a specific biological target.
The design of PET tracers is a multifaceted process that requires careful consideration of factors such as blood-brain barrier penetration (for neuroimaging agents), metabolic stability, and specific binding to the target of interest. frontiersin.org The physicochemical properties conferred by the fluorine and chlorine atoms in this compound, such as lipophilicity, can be fine-tuned through chemical modifications to optimize the pharmacokinetic profile of the resulting PET tracer.
The development of ¹⁸F-labeled amino acid analogs is an active area of research for tumor imaging, as many cancers exhibit upregulated amino acid transport. nih.gov While not an amino acid itself, the aminobenzoate scaffold of this compound could be incorporated into the design of novel PET tracers targeting these transport systems.
Table 2: Potential Utility of this compound in PET Tracer Design
| Feature | Relevance in PET Tracer Design |
| Aromatic Ring | Core scaffold for tracer development. |
| Chlorine Atom | Potential leaving group for ¹⁸F-labeling via SₙAr. |
| Fluorine Atom | Can influence metabolic stability and binding affinity. |
| Amine Group | Versatile handle for conjugation to targeting moieties. |
| Ester Group | Can be modified to alter solubility and pharmacokinetics. |
Advanced Characterization and Computational Studies of Methyl 3 Amino 5 Chloro 4 Fluorobenzoate and Its Derivatives
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable tools for determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule.
¹H NMR: The proton NMR spectrum of methyl 3-amino-5-chloro-4-fluorobenzoate is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. Based on the analysis of a structurally similar isomer, methyl 5-amino-2-chloro-4-fluorobenzoate, which shows aromatic signals at δ 7.32 (d, J=9.2Hz, 1H) and 7.10 (d, J=10.4Hz, 1H), and a methyl signal at δ 3.90 (s, 3H), we can predict the spectrum of the title compound. sigmaaldrich.com The aromatic region would likely display two doublets, a result of the coupling between the fluorine atom and the adjacent protons. The chemical shifts of these protons are influenced by the electronic effects of the amino, chloro, and fluoro substituents. The methyl group of the ester function is expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the ester group (typically in the δ 160-170 ppm region), the aromatic carbons, and the methyl carbon (around δ 50-55 ppm). The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹J C-F), a characteristic feature in ¹³C NMR of organofluorine compounds.
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift of this signal will be influenced by the electronic environment created by the other substituents on the benzene (B151609) ring.
| Predicted NMR Data for this compound | |
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |
| ¹H | Aromatic protons: ~7.0-7.5 (two doublets); Methyl protons: ~3.8-4.0 (singlet) |
| ¹³C | Carbonyl: ~160-170; Aromatic carbons: ~110-160; Methyl carbon: ~50-55 |
| ¹⁹F | A single resonance, chemical shift dependent on solvent and standard |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-F stretching (around 1000-1100 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions. Studies on similar compounds like 2-amino-5-fluorobenzoic acid have aided in the assignment of these vibrational modes. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the functional groups will also be observable.
| Predicted Vibrational Frequencies for this compound | |
| Functional Group | Characteristic Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C=O Stretch (Ester) | 1700-1730 |
| C-O Stretch (Ester) | 1200-1300 |
| C-F Stretch | 1000-1100 |
| C-Cl Stretch | 600-800 |
| Aromatic C=C Stretch | 1400-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. The PubChem database entry for this compound indicates a monoisotopic mass of 203.01494 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The presence of chlorine would be indicated by an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak.
The fragmentation of aminobenzoates in mass spectrometry often involves the loss of the ester group or parts of it. genome.jpsynquestlabs.com Common fragmentation pathways for this compound could include the loss of a methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of formaldehyde (B43269) (CH₂O) from the ester.
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M]⁺ | 203/205 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M - •OCH₃]⁺ | 172/174 |
| [M - CH₂O]⁺• | 173/175 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit characteristic π → π* transitions. Computational studies on substituted benzoxadiazoles, which are also substituted aromatic systems, have shown that time-dependent density functional theory (TD-DFT) can be used to predict absorption and emission wavelengths. nih.gov For the title compound, the presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl benzoate (B1203000).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the literature, analysis of related structures, such as methyl 2-amino-5-chlorobenzoate, can provide insights into the expected solid-state packing and intermolecular interactions. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound will be governed by a variety of intermolecular interactions.
Hydrogen Bonding: The amino group is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the fluorine atom can act as hydrogen bond acceptors. It is highly probable that the crystal structure will feature intermolecular N-H···O hydrogen bonds, which are common in aminobenzoate derivatives. researchgate.net These interactions can lead to the formation of chains or more complex networks in the solid state.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The chlorine atom in the molecule could potentially participate in halogen bonding with electron-donating atoms in neighboring molecules. Theoretical studies on halogenated benzene derivatives have highlighted the importance of such interactions in crystal packing.
Conformation and Stereochemistry in Crystalline State
In analogous compounds like Methyl 2-amino-5-chlorobenzoate, studies have revealed a nearly planar molecular structure. nih.govnih.gov The arrangement of the amino and ester groups relative to the benzene ring is of particular interest. Intramolecular hydrogen bonds, for instance between the amino group and the carbonyl oxygen of the ester group, can significantly influence the conformation, leading to the formation of stable six-membered rings. nih.govnih.gov Intermolecular hydrogen bonding also plays a crucial role in the crystal packing, often forming chains or more complex networks that stabilize the crystalline structure. nih.govnih.gov
For this compound, one would anticipate a similar planar benzene core. The relative orientations of the amino, chloro, fluoro, and methyl benzoate substituents would be determined by a combination of steric and electronic effects. X-ray diffraction studies would be essential to definitively establish its solid-state conformation and to understand the intermolecular interactions governing its crystal packing.
Computational Chemistry and Theoretical Investigations
In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules like this compound. These theoretical investigations can offer insights into molecular structure, reactivity, and potential biological activity.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It can be employed to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate various electronic properties. For halogenated benzoic acid derivatives, DFT calculations, often using basis sets like B3LYP/6-311+G, have been shown to provide results that are in good agreement with experimental data. nih.gov Such calculations would allow for the determination of the most stable conformation of this compound and provide detailed information about its bond lengths and angles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For aromatic compounds, the HOMO and LUMO are often distributed over the π-system of the benzene ring and the substituent groups. researchgate.net In the case of this compound, the amino group (an electron-donating group) would be expected to contribute significantly to the HOMO, while the electron-withdrawing chloro, fluoro, and ester groups would likely influence the LUMO. Analysis of the HOMO and LUMO distributions can help predict the sites most susceptible to electrophilic and nucleophilic attack.
| Parameter | Description | Typical Application |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For a molecule like this compound, the MEP surface would likely show negative potential around the electronegative oxygen, fluorine, and chlorine atoms, as well as the π-system of the benzene ring. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. This analysis is instrumental in understanding intermolecular interactions, including hydrogen bonding and potential interactions with biological receptors.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand (in this case, this compound or its derivatives) might interact with a biological target, such as a protein or enzyme.
The simulation places the ligand in the binding site of the target and calculates the binding energy for different conformations. A lower binding energy generally indicates a more stable complex and a higher binding affinity. The results of molecular docking can provide valuable insights into the potential biological activity of a compound by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable ester group, it is important to identify the most stable conformation.
Predictive Modeling of Reactivity and Selectivity
The reactivity and selectivity of this compound and its derivatives are significantly influenced by the electronic and steric effects of the substituents on the benzene ring. Predictive modeling, incorporating computational chemistry and quantitative structure-activity relationship (QSAR) studies, offers a powerful approach to understanding and forecasting the chemical behavior of these molecules. These models are crucial for designing efficient synthetic routes and for the development of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. In the context of this compound derivatives, QSAR can be employed to predict how different substituents at various positions on the aromatic ring will affect reaction rates and outcomes.
The development of a QSAR model for this class of compounds typically involves the following steps:
Data Set Compilation : A series of derivatives of this compound is synthesized, and their reactivity in a specific reaction (e.g., electrophilic substitution, nucleophilic substitution, or enzyme inhibition) is experimentally determined.
Descriptor Calculation : A wide range of molecular descriptors for each compound in the series is calculated. These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., Taft steric parameters, molar volume), hydrophobic (e.g., logP), and topological, among others.
Model Development and Validation : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the calculated descriptors and the observed reactivity. The predictive power of the model is then rigorously validated using internal and external validation techniques. mdpi.com
For instance, a hypothetical QSAR model for the prediction of the rate constant (log k) of a reaction involving derivatives of this compound might take the form of the following equation:
log k = c₀ + c₁σ + c₂Eₛ + c₃logP
Where:
σ represents the Hammett electronic parameter of a substituent.
Eₛ is the Taft steric parameter.
logP is the partition coefficient, representing hydrophobicity.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
The predictive capacity of such models is essential for screening virtual libraries of compounds and prioritizing synthetic efforts towards molecules with enhanced reactivity or desired selectivity. nih.gov
Application of Hammett and Taft Equations
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant, and k₀ is the rate constant for the unsubstituted reactant.
σ is the substituent constant, which depends on the nature and position of the substituent.
ρ is the reaction constant, which is characteristic of the reaction type and conditions. wikipedia.org
The following table provides the Hammett constants (σ) for the substituents present in this compound.
| Substituent | Position | σ_meta | σ_para |
| -NH₂ | meta | -0.16 | -0.66 |
| -Cl | meta | 0.37 | 0.23 |
| -F | para | 0.06 | 0.34 |
| -COOCH₃ | meta | 0.37 | 0.45 |
Note: The positions are relative to a hypothetical reaction center for illustrative purposes.
A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. By analyzing the Hammett plot (a plot of log(k/k₀) versus σ), valuable insights into the reaction mechanism can be gained. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netmdpi.com For this compound and its derivatives, DFT calculations can provide detailed insights into their reactivity and selectivity.
Key applications of DFT in this context include:
Mapping of Electron Density and Electrostatic Potential : DFT can be used to calculate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The regioselectivity of reactions such as electrophilic aromatic substitution can often be predicted by the local distribution of the HOMO on the aromatic ring. mdpi.com
Calculation of Reaction Pathways and Transition States : DFT can be used to model the entire reaction pathway for a given chemical transformation. By calculating the energies of reactants, intermediates, transition states, and products, the activation energy barrier can be determined, providing a quantitative measure of the reaction rate. This allows for the comparison of different possible reaction pathways and the prediction of the most favorable one. mdpi.com
The following table presents hypothetical DFT-calculated parameters for this compound, which are indicative of its reactivity.
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
By employing these predictive modeling techniques, a deeper understanding of the factors governing the reactivity and selectivity of this compound and its derivatives can be achieved, facilitating their application in various fields of chemical research and development.
Emerging Research Directions and Future Perspectives
Exploration of Novel Catalytic Transformations
The reactivity of the aromatic core of Methyl 3-amino-5-chloro-4-fluorobenzoate is ripe for exploration using modern catalytic methods. Future research will likely focus on transition-metal-catalyzed C–H activation and cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The presence of multiple functional groups offers several handles for such transformations, although it also presents selectivity challenges.
Key areas of exploration include:
Palladium- and Rhodium-Catalyzed C–H Functionalization: These methods could enable the introduction of alkyl, aryl, or other functional groups at the C-2 or C-6 positions of the benzene (B151609) ring. researchgate.netnih.gov The development of directing groups that can be temporarily installed on the amino group could provide precise control over the regioselectivity of these reactions. researchgate.net
Cobalt-Catalyzed Annulation Reactions: Less expensive first-row transition metals like cobalt are gaining prominence for C-H activation. nih.gov Research into cobalt-catalyzed annulation reactions with alkynes could provide novel routes to complex heterocyclic structures, such as fluoroalkylated isoquinolinones, which are valuable scaffolds in medicinal chemistry. nih.gov
Fluorine-Aware Catalysis: The strong electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the aromatic ring. rsc.org Future work will need to develop catalytic systems that are tolerant of, or even leverage, the electronic effects of the fluorine substituent to achieve novel transformations.
| Catalytic Approach | Potential Reaction | Catalyst System | Expected Outcome |
| C-H Arylation | Direct coupling with aryl halides | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand | Introduction of an aryl group at a C-H position |
| C-H Alkenylation | Heck-type reaction with alkenes | Rhodium(III) complex | Formation of a styrenyl derivative |
| Annulation | Cyclization with alkynes | Cobalt(II) acetylacetonate | Synthesis of complex heterocyclic scaffolds nih.gov |
Development of Chemo- and Regioselective Derivatization Methodologies
A significant challenge and opportunity in the chemistry of this compound is the selective functionalization of its different reactive sites. The molecule contains an amino group, an ester, and multiple positions on the aromatic ring (C-H bonds and a C-Cl bond) that could potentially react.
Future research will focus on:
Selective N-Functionalization: Developing methods for the selective acylation, alkylation, or arylation of the amino group without affecting the ester or the aromatic ring. This could involve the use of specific catalysts or protecting group strategies.
Regioselective Aromatic Substitution: Exploring reactions that can selectively target one of the available C-H positions on the ring. The interplay of the directing effects of the amino, ester, fluoro, and chloro substituents will be a key area of study. researchgate.netrsc.org For instance, electrophilic aromatic substitution may be directed to specific positions based on the combined electronic effects of the existing groups.
Orthogonal Reactivity: Designing reaction sequences where each functional group can be addressed independently. For example, using a palladium catalyst to perform a cross-coupling reaction at the C-Cl bond, followed by a separate reaction targeting the amino group. This would allow for the systematic and controlled construction of complex derivatives. uni-muenchen.de
Integration into Flow Chemistry Systems for Enhanced Production
The transition from traditional batch processing to continuous flow manufacturing is a major trend in the pharmaceutical and fine chemical industries. aurigeneservices.comchemicalindustryjournal.co.uk This approach offers significant advantages in terms of safety, efficiency, process control, and scalability. nih.govajibio-pharma.com
Future work in this area will likely involve:
Development of Continuous Synthesis Routes: Designing a multi-step continuous flow process for the synthesis of this compound and its derivatives. This would involve the use of interconnected tubular or microreactors, pumps, and in-line analytical tools. aurigeneservices.com
Improved Safety for Hazardous Reactions: Many reactions used to synthesize functionalized aromatics, such as nitrations or halogenations, can be highly exothermic and involve hazardous reagents. Flow chemistry allows for better temperature control and minimizes the volume of hazardous material at any given time, thereby improving process safety. chemicalindustryjournal.co.uk
Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without the need to isolate and purify intermediates. aurigeneservices.com This can significantly reduce waste, save time, and lower production costs. ajibio-pharma.com
Design of Next-Generation Functional Materials
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. numberanalytics.comresearchgate.netman.ac.uk this compound, as a fluorinated aromatic building block, has significant potential for the creation of advanced functional materials.
Potential applications include:
Fluorinated Polymers: This compound could serve as a monomer for the synthesis of novel fluorinated polymers. google.comresearchgate.netnih.govresearchgate.net Such polymers could exhibit desirable properties like low surface energy, hydrophobicity, and high thermal stability, making them suitable for applications ranging from advanced coatings to membranes. google.comresearchgate.net
Optoelectronic Materials: Fluorinated aromatic compounds are increasingly used in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. numberanalytics.comnih.govresearchgate.net The electronic properties of derivatives of this compound could be tuned to create materials with specific energy levels for use in these applications. researchgate.netqmul.ac.uk
Liquid Crystals: The rigid aromatic core and the presence of polar substituents suggest that derivatives of this compound could be investigated for applications in liquid crystal technologies. researchgate.net
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
A deeper understanding of the reaction mechanisms and kinetics involved in the transformation of this compound is crucial for process optimization and the discovery of new reactions. Operando spectroscopy, which involves analyzing a reaction as it happens under actual process conditions, is a powerful tool for gaining this insight. nih.govyoutube.com
Future research will benefit from the application of:
In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and products in real-time. mt.comresearchgate.net For example, in-situ FTIR could track the progress of a Grignard reaction involving the ester group or a substitution reaction at the amino group. mt.comhzdr.dedtu.dkresearchgate.net
Operando NMR Spectroscopy: This method provides detailed structural information about species in solution, allowing for the direct observation of catalytic intermediates and the elucidation of complex reaction mechanisms. rsc.org
Spatially-Resolved Imaging: Techniques like operando microscopy can provide information on the spatial distribution of different chemical species within a reactor, which is particularly useful for understanding heterogeneous catalysis and flow chemistry systems. nih.govyoutube.com
| Technique | Information Gained | Potential Application |
| In-situ FTIR/Raman | Real-time concentration of functional groups | Monitoring the rate of acylation of the amino group |
| Operando NMR | Detailed molecular structure in solution | Identifying transient catalytic intermediates in C-H activation |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal catalysts | Studying the dynamic changes in a palladium catalyst during a cross-coupling reaction youtube.com |
High-Throughput Synthesis and Screening Applications of Derivatives
The discovery of new drugs and materials often relies on the synthesis and screening of large libraries of compounds. researchgate.net Automated and high-throughput methods can dramatically accelerate this process. rsc.orgsynplechem.com
The structural core of this compound is an ideal starting point for the creation of such libraries. Future directions include:
Automated Synthesis: Utilizing robotic platforms to perform parallel synthesis of a wide range of derivatives. rsc.org For example, an array of different acyl chlorides could be reacted with the amino group, or a variety of boronic acids could be used in a Suzuki coupling at the C-Cl position to rapidly generate a library of new compounds. capes.gov.brnycu.edu.tw
High-Throughput Screening: Developing and implementing assays to quickly screen these compound libraries for desired properties. For drug discovery, this could involve automated screening for activity against a specific biological target. escholarship.orgnih.gov For materials science, this might involve rapid screening for properties like fluorescence or thermal stability.
DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive combinatorial libraries of small molecules. escholarship.org The functional handles on this compound make it a suitable building block for incorporation into DEL synthesis workflows.
Q & A
Basic Research Questions
Q. What is the role of methyl 3-amino-5-chloro-4-fluorobenzoate in organic synthesis, and how is it typically incorporated into reaction schemes?
- Answer : This compound serves as a versatile building block for synthesizing heterocycles and functionalized aromatic systems. Its amino, chloro, and fluoro substituents enable regioselective modifications, such as coupling reactions or nucleophilic substitutions. For example, the methyl ester group can be hydrolyzed to a carboxylic acid for further derivatization, while the amino group allows for diazotization or amidation .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Answer : Key methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and detect impurities.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% is typical for research-grade material).
- Mass spectrometry (MS) to validate molecular weight (e.g., ESI-MS expected m/z ~217.6 [M+H]⁺).
- Elemental analysis to verify stoichiometry .
Q. How should this compound be stored to ensure stability, and what are its key safety considerations?
- Answer : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation of the amino group. Safety data for structurally similar compounds (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) indicate potential skin/eye irritation; use PPE and fume hoods during handling .
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of electrophilic substitution reactions involving this compound?
- Answer : The electron-withdrawing fluoro and chloro groups meta-direct electrophiles, while the amino group (if unprotected) is ortho/para-directing. To enhance regiocontrol:
- Protect the amino group (e.g., acetylation) to suppress its directing effects.
- Use Lewis acid catalysts (e.g., FeCl₃) to stabilize transition states in nitration or halogenation.
- Computational modeling (DFT) can predict reactive sites based on frontier molecular orbitals .
Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?
- Answer : Discrepancies often arise from:
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may improve solubility but promote side reactions.
- Catalyst selection : Palladium vs. copper catalysts in cross-coupling reactions yield different efficiencies.
- Purification methods : Chromatography vs. recrystallization can alter apparent yields. Systematic replication of conditions with controlled variables (e.g., moisture, oxygen levels) is critical .
Q. What are the challenges in purifying this compound, and what methods are most effective?
- Answer : Challenges include:
- Co-elution of byproducts due to similar polarity. Use gradient HPLC with a C18 column for resolution.
- Thermal sensitivity : Avoid high-temperature recrystallization; instead, use cold ethanol/water mixtures.
- Acidic/basic impurities : Sequential washes with dilute HCl/NaHCO₃ can remove ionic contaminants .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Answer : Stability studies on analogous compounds (e.g., 3-amino-4-chlorobenzotrifluoride) show:
- Acidic conditions (pH <3) : Rapid hydrolysis of the methyl ester to the carboxylic acid.
- Basic conditions (pH >10) : Degradation of the amino group via oxidation.
- Thermal stability : Decomposition above 150°C, detected via TGA/DSC. Store below 25°C for long-term stability .
Methodological and Application-Oriented Questions
Q. What synthetic routes are most efficient for introducing additional functional groups to this compound?
- Answer : Effective approaches include:
- Buchwald-Hartwig amination to replace chloro substituents with amines.
- Suzuki-Miyaura coupling for aryl-aryl bond formation using the fluoro group as a directing handle.
- Selective fluorination via Balz-Schiemann reaction on the amino group .
Q. How can researchers validate the pharmacological potential of derivatives of this compound?
- Answer : Prioritize:
- In silico docking studies to assess binding affinity to target receptors (e.g., kinase inhibitors).
- In vitro assays (e.g., enzyme inhibition, cytotoxicity screening).
- Metabolic stability tests using liver microsomes to evaluate pharmacokinetic profiles. Structural analogs have shown promise in agrochemical and medicinal chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
